Oxacyclohexadecen-2-one
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Overview
Description
Oxacyclohexadecen-2-one is a colorless to pale yellow liquid known for its powerful, elegant musk odor with waxy and nitro-musk undertones . It is widely used in the fragrance industry, particularly in products such as antiperspirants, soaps, shampoos, detergent powders, and fabric conditioners . The compound is also known for its complex and moderately musk-like scent, which performs well in cosmetics and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxacyclohexadecen-2-one can be synthesized through various laboratory methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the compound can be prepared by the cyclization of 15-hydroxypentadecanoic acid . The reaction conditions typically involve heating the hydroxy acid in the presence of an acid catalyst to promote the formation of the lactone ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable materials to preserve natural resources . The specific methods and conditions may vary depending on the manufacturer, but the general approach remains consistent with the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: Oxacyclohexadecen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: The corresponding alcohol of this compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Oxacyclohexadecen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and fragrance synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and perfumery.
Mechanism of Action
The mechanism by which oxacyclohexadecen-2-one exerts its effects is primarily related to its interaction with olfactory receptors. The compound’s musk-like odor is detected by specific receptors in the olfactory system, leading to the perception of its characteristic scent. The molecular targets and pathways involved in this process include the binding of the compound to olfactory receptor proteins, which then trigger a signal transduction cascade resulting in the sensation of smell .
Comparison with Similar Compounds
- Cyclopentadecanolide
- Exaltolide
- Muskalactone
- Pentadecalactone
Comparison: Oxacyclohexadecen-2-one is unique among these compounds due to its specific musk-like odor profile and its versatility in various fragrance applications . While similar compounds like cyclopentadecanolide and exaltolide also possess musk-like scents, this compound is distinguished by its combination of waxy and nitro-musk undertones, making it a preferred choice in certain formulations .
Properties
CAS No. |
34902-57-3 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(3Z)-1-oxacyclohexadec-3-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11- |
InChI Key |
KHLFMZDGADSQGR-QBFSEMIESA-N |
SMILES |
C1CCCCCCOC(=O)C=CCCCCC1 |
Isomeric SMILES |
C1CCCCCCOC(=O)/C=C\CCCCC1 |
Canonical SMILES |
C1CCCCCCOC(=O)C=CCCCCC1 |
Key on ui other cas no. |
34902-57-3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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